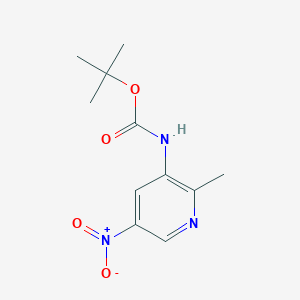

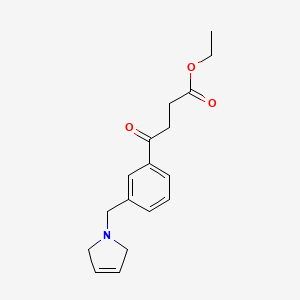

Ethyl 4-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)-4-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, Ethyl 4-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)-4-oxobutanoate, is a complex organic molecule that appears to be related to various research areas, including biosynthesis, organic synthesis, and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related beta-keto esters and their derivatives is a common theme in the papers. For instance, the synthesis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate is achieved through Knoevenagel condensation, which could be a relevant method for synthesizing the compound . Similarly, the synthesis of ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives via condensation reactions under microwave irradiation suggests a potential synthetic route for the compound of interest .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods, including NMR and X-ray diffraction studies. For example, the crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was elucidated, showing a Z conformation about the C=C double bond . This information could be extrapolated to predict the molecular conformation of the compound of interest.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of forming heterocycles and other complex molecules. The paper discussing the synthesis of new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines from 4-phenyl-3-oxobutanenitrile derivatives indicates a rich chemistry that could be relevant for the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized, including their antimicrobial and antioxidant activities. For instance, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and its chloro derivative have been evaluated for their antimicrobial properties . Additionally, the antioxidant properties of a novel pyrazole derivative were assessed, providing a potential framework for evaluating the compound of interest .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A study by Naveen et al. (2021) described the synthesis of a pyrazole derivative through a 3+2 annulation method involving ethyl 2-benzylidene-3-oxobutanoate, highlighting the compound's crystal structure, antioxidant properties, and theoretical calculations (Naveen et al., 2021).

- Obydennov et al. (2013) improved the synthesis of a related compound, diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, using ethyl 2-(dimethylamino)methylene-3-oxobutanoate, offering insights into potential applications in synthetic organic chemistry (Obydennov et al., 2013).

Biological Activities

- Tirlapur and Noubade (2010) investigated the antimicrobial and analgesic activities of new pyrimidines and pyrazoles derivatives, providing insights into their potential therapeutic applications (Tirlapur & Noubade, 2010).

Cheminformatics and Molecular Modeling

- Kamalova et al. (2018) conducted a three-component reaction involving ethyl 1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates with tetronic acid, contributing to the understanding of molecular interactions and structural analysis (Kamalova et al., 2018).

Antimicrobial Activity

- Kariyappa et al. (2016) synthesized ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and evaluated its antimicrobial properties, which could be relevant for applications in medicinal chemistry (Kariyappa et al., 2016).

Colorimetric Chemosensor

- Aysha et al. (2021) developed a colorimetric chemosensor based on a hybrid hydrazo/azo dye system, demonstrating its potential for metal ion detection (Aysha et al., 2021).

Propiedades

IUPAC Name |

ethyl 4-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-2-21-17(20)9-8-16(19)15-7-5-6-14(12-15)13-18-10-3-4-11-18/h3-7,12H,2,8-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCVCUVJAOFYRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC(=C1)CN2CC=CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643515 |

Source

|

| Record name | Ethyl 4-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)-4-oxobutanoate | |

CAS RN |

898749-76-3 |

Source

|

| Record name | Ethyl 3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B1327151.png)

![Pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1327156.png)

![[2-(1H-pyrazol-1-yl)butyl]amine](/img/structure/B1327160.png)